DBCO-PEG2-NH-Boc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DBCO-PEG2-NH-Boc: is a polyethylene glycol-based PROTAC linker. It is a click chemistry reagent containing a dibenzocyclooctyne group that can undergo strain-promoted alkyne-azide cycloaddition with molecules containing azide groups . This compound is widely used in the synthesis of PROTACs (proteolysis-targeting chimeras), which are emerging tools in targeted protein degradation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of DBCO-PEG2-NH-Boc involves the conjugation of dibenzocyclooctyne with a polyethylene glycol chain and a Boc-protected amine group. The reaction typically involves the following steps:
Activation of Dibenzocyclooctyne: Dibenzocyclooctyne is activated using a suitable reagent.
Conjugation with Polyethylene Glycol: The activated dibenzocyclooctyne is reacted with polyethylene glycol under controlled conditions.
Protection of Amine Group: The amine group is protected using a Boc (tert-butoxycarbonyl) group to prevent unwanted reactions during subsequent steps.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of dibenzocyclooctyne and polyethylene glycol are synthesized and purified.
Automated Reaction Systems: Automated systems are used to control reaction conditions, ensuring consistency and high yield.
Purification and Quality Control: The final product is purified using techniques such as chromatography and undergoes rigorous quality control to ensure purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): DBCO-PEG2-NH-Boc undergoes SPAAC reactions with azide-containing molecules, forming stable triazole linkages.
Deprotection Reactions: The Boc-protected amine group can be deprotected under acidic conditions to yield a free amine.
Common Reagents and Conditions:
SPAAC Reactions: Typically performed in aqueous or organic solvents at room temperature, using azide-containing molecules as reactants.
Deprotection Reactions: Boc deprotection is carried out using acidic reagents such as trifluoroacetic acid.
Major Products Formed:
Triazole Linkages: Formed during SPAAC reactions with azide-containing molecules.
Free Amine: Obtained after Boc deprotection.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of PROTACs: DBCO-PEG2-NH-Boc is used as a linker in the synthesis of PROTACs, which are designed to target and degrade specific proteins.
Biology:
Bioorthogonal Labeling: Used in bioorthogonal click chemistry for labeling biomolecules without interfering with biological processes.
Medicine:
Targeted Protein Degradation: PROTACs synthesized using this compound are being explored for targeted protein degradation in various diseases, including cancer.
Industry:
Wirkmechanismus
Mechanism:
Strain-Promoted Alkyne-Azide Cycloaddition: The dibenzocyclooctyne group in DBCO-PEG2-NH-Boc undergoes SPAAC with azide-containing molecules, forming stable triazole linkages.
PROTAC Function: In PROTACs, this compound acts as a linker connecting a ligand for an E3 ubiquitin ligase and a ligand for the target protein.
Molecular Targets and Pathways:
Vergleich Mit ähnlichen Verbindungen
DBCO-PEG4-NH-Boc: Similar structure with a longer polyethylene glycol chain.
DBCO-PEG8-NH-Boc: Similar structure with an even longer polyethylene glycol chain.
DBCO-NH-PEG2-propionic acid: Contains a carboxylic acid group instead of a Boc-protected amine.
Uniqueness:
Length of Polyethylene Glycol Chain: DBCO-PEG2-NH-Boc has a specific polyethylene glycol chain length, which can influence its solubility and reactivity.
Boc-Protected Amine: The presence of a Boc-protected amine allows for selective deprotection and further functionalization.
Biologische Aktivität
DBCO-PEG2-NH-Boc is a versatile compound extensively utilized in bioconjugation and drug development, particularly as a linker in PROTAC (Proteolysis Targeting Chimeras) technology. This article delves into the biological activity of this compound, highlighting its applications, synthesis, and case studies that demonstrate its effectiveness in various biological contexts.
Chemical Structure and Properties
This compound is a PEGylated compound featuring a dibenzocyclooctyne (DBCO) moiety linked to a polyethylene glycol (PEG) chain and a Boc-protected amine. The DBCO group allows for bioorthogonal reactions, particularly strain-promoted azide-alkyne cycloaddition (SPAAC), which is crucial for selective labeling of biomolecules without interfering with native biological functions.
Applications in Bioconjugation
-
Synthesis of PROTACs :
- This compound serves as an essential building block for PROTACs, which are designed to target specific proteins for degradation. The PEG linker enhances solubility and pharmacokinetics, improving the overall efficacy of the conjugates .
- Recent studies have shown that incorporating this compound into PROTAC designs allows for efficient recruitment of E3 ligases, facilitating targeted protein degradation in cancer cells .
-
Antibody-Drug Conjugates (ADCs) :
- The compound can be utilized to create ADCs by linking cytotoxic drugs to antibodies through bioorthogonal chemistry. This approach enhances the specificity and efficacy of cancer therapies while minimizing off-target effects .
- A notable case study involved the modification of trastuzumab with this compound to achieve a drug-antibody ratio (DAR) that optimizes therapeutic outcomes .
Case Study 1: PROTAC Development
In a recent study, researchers synthesized a series of PROTACs using this compound as a linker. The resulting compounds demonstrated significant potency against target proteins in various cancer cell lines. The study highlighted the importance of the PEG spacer in enhancing solubility and cellular uptake, leading to improved degradation rates of target proteins compared to traditional small-molecule inhibitors .
Case Study 2: Antibody Conjugation
Another study focused on optimizing antibody conjugation using this compound. Researchers successfully modified trastuzumab with multiple payloads through sequential SPAAC reactions. The resulting conjugates exhibited enhanced therapeutic efficacy in preclinical models, confirming the potential of this compound in developing next-generation ADCs .
Research Findings
Recent findings emphasize the role of this compound in improving the pharmacokinetic profiles of drug conjugates:
Eigenschaften
IUPAC Name |
tert-butyl N-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37N3O6/c1-30(2,3)39-29(36)32-17-19-38-21-20-37-18-16-31-27(34)14-15-28(35)33-22-25-10-5-4-8-23(25)12-13-24-9-6-7-11-26(24)33/h4-11H,14-22H2,1-3H3,(H,31,34)(H,32,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLXPPCIPNVSKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCNC(=O)CCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.